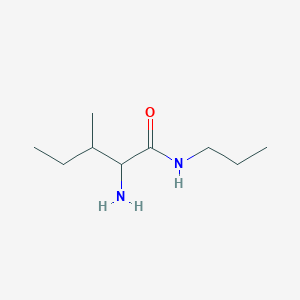
2-amino-3-methyl-N-propylpentanamide
Descripción general
Descripción
2-amino-3-methyl-N-propylpentanamide (AMPPA) is an organic compound that has been studied for a variety of applications in the field of biochemistry and physiology. It is a derivative of pentanamide and has a molecular weight of 155.20 g/mol. AMPPA is a primary amine and is considered to be a chiral molecule, meaning that it has two distinct forms that are mirror images of each other. AMPPA has been studied for its potential use in the synthesis of various compounds, as well as its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2-amino-3-methyl-N-propylpentanamide has been studied for a variety of scientific research applications. It has been used in the synthesis of peptide-based compounds, such as peptide hormones and neurotransmitters. It has also been used in the synthesis of various organic compounds, such as chiral amines, which can be used in drug discovery and development. Additionally, 2-amino-3-methyl-N-propylpentanamide has been studied for its potential use in the synthesis of metal-organic frameworks, which are materials that have a wide range of applications in the fields of catalysis, gas storage, and drug delivery.
Mecanismo De Acción
The mechanism of action of 2-amino-3-methyl-N-propylpentanamide is not fully understood. However, it is believed that it acts as a chiral catalyst and is able to catalyze the formation of various compounds. It is thought that 2-amino-3-methyl-N-propylpentanamide is able to interact with the substrate and form an intermediate complex, which then undergoes a reaction to produce the desired product.
Biochemical and Physiological Effects
2-amino-3-methyl-N-propylpentanamide has been studied for its potential effects on biochemical and physiological processes. It has been shown to have anti-inflammatory and anti-bacterial properties, as well as being able to modulate the activity of certain enzymes. Additionally, it has been shown to have an effect on the metabolism of certain drugs, as well as being able to modulate the activity of certain neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-amino-3-methyl-N-propylpentanamide has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. Additionally, it is a chiral molecule, which makes it useful for synthesizing chiral compounds. However, 2-amino-3-methyl-N-propylpentanamide has some limitations for use in laboratory experiments. It is not very stable, and it can be difficult to control the reaction conditions in order to achieve the desired product. Additionally, it can be difficult to purify the product due to the presence of impurities.
Direcciones Futuras
There are many potential future directions for the study of 2-amino-3-methyl-N-propylpentanamide. For example, further research into its mechanism of action could lead to a better understanding of its effects on biochemical and physiological processes. Additionally, further research into its potential applications in the synthesis of various compounds could lead to new and improved methods for synthesizing these compounds. Finally, further research into its potential use in drug delivery systems could lead to new and improved methods for delivering drugs to their target sites.
Propiedades
IUPAC Name |
2-amino-3-methyl-N-propylpentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-4-6-11-9(12)8(10)7(3)5-2/h7-8H,4-6,10H2,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYIIBJDYXOJTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(C(C)CC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-methyl-N-propylpentanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



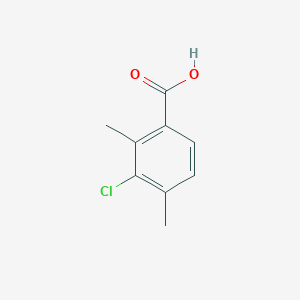

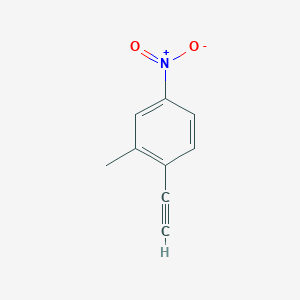


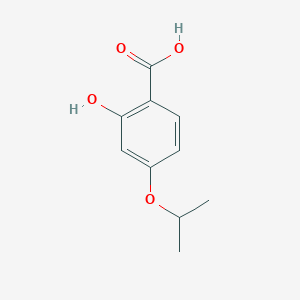

![Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester](/img/structure/B3108058.png)
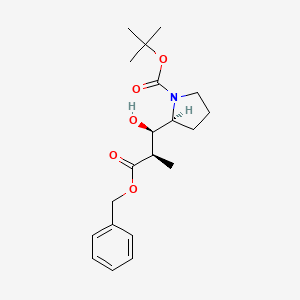



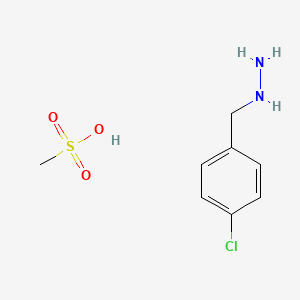
![(1S,3R)-5-Bromo-3-[[(tert-butyldimethylsilyl)oxy]methyl]-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B3108095.png)